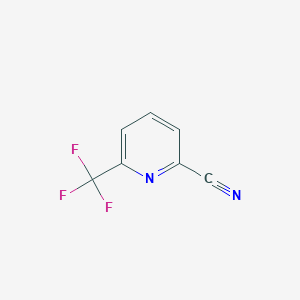

6-(Trifluoromethyl)pyridine-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(trifluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2/c8-7(9,10)6-3-1-2-5(4-11)12-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXNGKPOIZPTXDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30617044 | |

| Record name | 6-(Trifluoromethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887583-52-0 | |

| Record name | 6-(Trifluoromethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyano-6-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-(Trifluoromethyl)pyridine-2-carbonitrile

CAS Number: 887583-52-0

This technical guide provides a comprehensive overview of 6-(Trifluoromethyl)pyridine-2-carbonitrile, a key building block for researchers, scientists, and professionals in drug development and agrochemical synthesis. This document details its chemical properties, synthesis, and potential applications, with a focus on experimental protocols and data.

Chemical and Physical Properties

This compound is a solid organic compound characterized by a pyridine ring substituted with a trifluoromethyl group at the 6-position and a nitrile group at the 2-position.[1] The presence of the trifluoromethyl group significantly influences the molecule's properties, enhancing its lipophilicity and metabolic stability, which are desirable characteristics in medicinal chemistry.[1] The nitrile group provides a versatile handle for a variety of chemical transformations.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 887583-52-0 | [2] |

| Molecular Formula | C₇H₃F₃N₂ | [1][2] |

| Molecular Weight | 172.11 g/mol | [2] |

| Appearance | Colorless or light yellow solid | [3] |

| Melting Point | 77-78 °C | [3] |

| Boiling Point | 148-149 °C | [3] |

| Density | 1.44 g/cm³ | [3] |

| Solubility | Soluble in organic solvents such as ethanol, ether, and dimethylformamide. Slightly soluble in water (3.6 g/L at 25 °C). | [2][3] |

Synthesis and Experimental Protocols

General Synthesis Pathway

A common method for the synthesis of trifluoromethylpyridines involves the construction of the pyridine ring from a trifluoromethyl-containing building block or through the modification of a pre-existing pyridine ring.[4] For this compound, a plausible synthetic route involves two main steps:

-

Introduction of the Trifluoromethyl Group: This can be achieved by reacting a suitable pyridine precursor with a trifluoromethylating agent.

-

Cyanation: Introduction of the nitrile group at the 2-position of the pyridine ring.

A described preparation method involves the reaction of 2-pyridinethione with trifluoromethylmagnesium iodide to generate a 6-trifluoromethylpyridine lithium salt.[3] This intermediate then reacts with a cyanide source, such as hydrocyanic acid, to yield the final product.[3]

Experimental Workflow for Synthesis:

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | Signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the three protons on the pyridine ring. The chemical shifts would be influenced by the electron-withdrawing effects of the trifluoromethyl and nitrile groups. |

| ¹³C NMR | Six distinct signals are expected for the carbon atoms of the pyridine ring and the nitrile group. The carbon of the CF₃ group will show a characteristic quartet due to C-F coupling. |

| FTIR | A sharp absorption band around 2230-2210 cm⁻¹ characteristic of the C≡N stretching vibration. Strong absorption bands in the 1350-1150 cm⁻¹ region corresponding to the C-F stretching vibrations of the trifluoromethyl group. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 172.11. |

Applications in Research and Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][4]

Role in Drug Discovery

The trifluoromethylpyridine scaffold is a privileged structure in medicinal chemistry. The trifluoromethyl group can enhance several key properties of a drug candidate, including:

-

Metabolic Stability: The C-F bond is very strong, making the trifluoromethyl group resistant to metabolic degradation, which can lead to a longer half-life of the drug in the body.[1]

-

Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Binding Affinity: The electronic properties of the trifluoromethyl group can lead to stronger interactions with biological targets.[1]

Derivatives of trifluoromethylpyridines have been investigated for a range of biological activities, including as kinase inhibitors.[4]

Logical Relationship of Physicochemical Properties to Biological Activity:

Caption: The key functional groups of the molecule and their contribution to its utility.

Agrochemical Applications

Trifluoromethylpyridine derivatives are also prominent in the agrochemical sector, forming the core of several herbicides, fungicides, and insecticides.[4] The enhanced stability and biological activity conferred by the trifluoromethyl group are advantageous in developing effective crop protection agents.

Safety and Handling

This compound is considered to have acute toxicity if swallowed, in contact with skin, or if inhaled.[2] It can also cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Table 3: Hazard Information

| Hazard | GHS Classification |

| Acute Toxicity, Oral | Category 3 |

| Acute Toxicity, Dermal | Category 3 |

| Acute Toxicity, Inhalation | Category 3 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific target organ toxicity — Single exposure | Category 3 (Respiratory system) |

Conclusion

This compound is a chemical compound of significant interest to the scientific research community, particularly in the fields of drug discovery and agrochemical development. Its unique combination of a reactive nitrile handle and the beneficial properties imparted by the trifluoromethyl group makes it a valuable building block for the synthesis of novel, high-performance molecules. Further research into its specific biological activities and the development of detailed, scalable synthetic protocols will undoubtedly expand its applications.

References

- 1. CAS 887583-52-0: this compound [cymitquimica.com]

- 2. CAS # 887583-52-0, this compound, 6-(Trifluoromethyl)picolinonitrile - chemBlink [chemblink.com]

- 3. chembk.com [chembk.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 6-(Trifluoromethyl)pyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Trifluoromethyl)pyridine-2-carbonitrile, also known as 6-(trifluoromethyl)picolinonitrile, is a fluorinated pyridine derivative with the chemical formula C₇H₃F₃N₂.[1][2] This compound serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.[2] The presence of the trifluoromethyl group at the 6-position significantly influences its chemical properties, enhancing its lipophilicity and metabolic stability, while the carbonitrile group at the 2-position provides a versatile handle for further chemical modifications.[2] This guide provides a comprehensive overview of the known physical properties of this compound, intended to assist researchers in its handling, characterization, and application.

Core Physical and Chemical Properties

The physical properties of this compound have been reported from various sources. It is important to note that many of the available data points are predicted values derived from computational models, such as those from Advanced Chemistry Development (ACD/Labs) Software.[1] Experimental data may vary.

| Property | Value | Source (Citation) |

| Molecular Formula | C₇H₃F₃N₂ | [1][2][3] |

| Molecular Weight | 172.11 g/mol | [1][3] |

| Appearance | White to off-white solid | [4][5] |

| Melting Point | 77-78°C | [6] |

| Boiling Point | 208.6 ± 35.0 °C (Predicted) | [1][4] |

| 148-149°C | [6] | |

| Density | 1.37 ± 0.1 g/cm³ (Predicted) | [1][4] |

| 1.44 g/cm³ | [6] | |

| Solubility | Slightly soluble in water (3.6 g/L at 25°C, Calculated) | [1] |

| Soluble in organic solvents such as ethanol, ether, and dimethylformamide. | [6] | |

| pKa | -5.00 ± 0.12 (Predicted) | [4] |

| Flash Point | 80.0 ± 25.9 °C (Calculated) | [1] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively available in the public domain. The majority of the quantitative data cited above are predicted values from computational software.[1][4] However, standard laboratory procedures for determining these key physical constants are well-established.

General Methodologies:

-

Melting Point Determination: The melting point of a solid compound like this compound is typically determined using a melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

-

Boiling Point Determination: The boiling point can be determined by distillation. The compound is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid and the liquid changes into a vapor is recorded. For small quantities, methods like the Siwoloboff method can be employed.

-

Density Measurement: The density of a solid can be determined using a pycnometer or by the displacement method, where the volume of a known mass of the substance is measured by its displacement of a liquid in which it is insoluble.

-

Solubility Analysis: To determine solubility, a saturated solution of the compound is prepared in a specific solvent at a given temperature. The concentration of the solute in the saturated solution is then measured, often by gravimetric analysis after evaporation of the solvent or by spectroscopic methods.

-

pKa Determination: The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound is titrated with a standard acid or base, and the pH is measured as a function of the volume of titrant added. The pKa is then calculated from the titration curve.

Synthesis and Chemical Relationships

While this document focuses on physical properties, understanding the synthetic context of this compound is valuable for researchers. The compound is often used as an intermediate in more complex organic syntheses.[2][6] A general preparation method involves the reaction of 2-pyridinethanone with a trifluoromethylating agent, followed by cyanation.[6]

Below is a conceptual workflow illustrating a synthetic approach to this compound.

Caption: Conceptual workflow for the synthesis of this compound.

Conclusion

This compound is a solid, white to off-white compound with a molecular weight of 172.11 g/mol .[1][3][4][5] Its physical properties, including a melting point of around 77-78°C and a predicted boiling point in the range of 208.6 ± 35.0 °C, make it suitable for a variety of synthetic applications.[1][4][6] Its low solubility in water and good solubility in common organic solvents are important considerations for reaction and purification procedures.[1][6] The data presented in this guide, though largely based on predicted values, provide a solid foundation for researchers working with this important chemical intermediate. Experimental verification of these properties is recommended for applications requiring high precision.

References

- 1. CAS # 887583-52-0, this compound, 6-(Trifluoromethyl)picolinonitrile - chemBlink [chemblink.com]

- 2. CAS 887583-52-0: this compound [cymitquimica.com]

- 3. 2-Cyano-6-(trifluoromethyl)pyridine | C7H3F3N2 | CID 21696618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 887583-52-0 [amp.chemicalbook.com]

- 5. This compound | Properties, Uses, Safety Data & Supplier China [nj-finechem.com]

- 6. chembk.com [chembk.com]

An In-depth Technical Guide to 6-(Trifluoromethyl)pyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Trifluoromethyl)pyridine-2-carbonitrile is a fluorinated heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl (-CF3) group onto the pyridine ring imparts unique physicochemical properties, including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics. These features make it a valuable building block for the synthesis of novel pharmaceutical and agrochemical agents. This technical guide provides a comprehensive overview of the structural formula, chemical properties, and synthetic approaches for this compound, tailored for researchers and professionals in the field of drug development.

Structural Formula and Chemical Properties

The structural formula of this compound is characterized by a pyridine ring substituted with a trifluoromethyl group at the 6-position and a nitrile group at the 2-position.

digraph "this compound" {

graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1];

node [shape=plaintext, fontname="sans-serif", fontsize=12, fontcolor="#202124"];

edge [fontname="sans-serif", fontsize=12, color="#202124"];

// Atom nodes

N1 [label="N", pos="0,0!"];

C2 [label="C", pos="1.2,0.7!"];

C3 [label="C", pos="1.2,2.1!"];

C4 [label="C", pos="0,2.8!"];

C5 [label="C", pos="-1.2,2.1!"];

C6 [label="C", pos="-1.2,0.7!"];

C7 [label="C", pos="2.4,0!"];

N8 [label="N", pos="3.4,-0.6!"];

C9 [label="C", pos="-2.4,0!"];

F1 [label="F", pos="-2.4,-1.2!"];

F2 [label="F", pos="-3.4,0.6!"];

F3 [label="F", pos="-3.4,-0.6!"];

// Bond edges

N1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- C6;

C6 -- N1;

C2 -- C7 [style=solid];

C7 -- N8 [style=triple];

C6 -- C9;

C9 -- F1;

C9 -- F2;

C9 -- F3;

// Double bonds in the ring

edge [style=double];

C2--C3;

C4--C5;

C6--N1;

}

Caption: A generalized experimental workflow for chemical synthesis.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable building block in the synthesis of more complex molecules with potential biological activity. The trifluoromethyl group can enhance binding affinity to biological targets and improve metabolic stability, while the nitrile group can serve as a handle for further chemical modifications or participate in key interactions with target proteins.

Although specific biological activities for this compound are not extensively documented in publicly available literature, the broader class of trifluoromethylpyridine derivatives has been investigated for a range of therapeutic applications, including as enzyme inhibitors and receptor modulators in areas such as oncology and infectious diseases.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a fluorinated heterocyclic compound with significant potential as a building block in the development of new pharmaceuticals and agrochemicals. Its synthesis, while not detailed in readily accessible literature, is conceptually straightforward, involving key steps of trifluoromethylation and cyanation. The unique properties conferred by the trifluoromethyl and nitrile groups make it an attractive scaffold for further chemical exploration and drug design. Researchers working with this compound should adhere to strict safety protocols and can leverage its chemical reactivity to generate novel molecules with desired biological activities.

Synthesis of 6-(Trifluoromethyl)pyridine-2-carbonitrile from Picoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a viable synthetic pathway for the preparation of 6-(Trifluoromethyl)pyridine-2-carbonitrile, a valuable building block in pharmaceutical and agrochemical research, starting from the readily available precursor, 2-picoline. The synthesis involves a multi-step process encompassing trifluoromethylation, halogenation, and cyanation. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols for key transformations, and a summary of relevant quantitative data.

Synthetic Strategy Overview

The synthesis of this compound from 2-picoline can be strategically divided into three key stages:

-

Trifluoromethylation of the Picoline Methyl Group: The initial step involves the conversion of the methyl group of 2-picoline into a trifluoromethyl group. This is typically achieved through a two-step process of exhaustive chlorination to form 2-(trichloromethyl)pyridine, followed by a halogen exchange reaction (fluorination) to yield 2-(trifluoromethyl)pyridine.

-

Regioselective Halogenation of the Pyridine Ring: To introduce a functional group at the 6-position, a regioselective halogenation of the 2-(trifluoromethyl)pyridine intermediate is necessary. This guide will focus on the bromination to yield 6-bromo-2-(trifluoromethyl)pyridine, a versatile intermediate for subsequent cross-coupling or substitution reactions.

-

Cyanation of the Halogenated Intermediate: The final step involves the introduction of the nitrile functionality at the 6-position via a cyanation reaction of the 6-bromo-2-(trifluoromethyl)pyridine intermediate.

An alternative approach for the introduction of the cyano group involves the formation of an amino intermediate followed by a Sandmeyer reaction. This route consists of the nitration of 2-(trifluoromethyl)pyridine, reduction of the nitro group to an amine, and subsequent diazotization and cyanation.

This guide will primarily focus on the direct halogenation and cyanation route due to its more straightforward nature.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound. These protocols are based on established chemical transformations and analogous procedures found in the scientific literature.

Synthesis of 2-(Trichloromethyl)pyridine

The first step involves the radical chlorination of 2-picoline.

Reaction:

Procedure:

In a reaction vessel equipped with a reflux condenser, a mechanical stirrer, a gas inlet, and a thermometer, 2-picoline is dissolved in a suitable inert solvent such as carbon tetrachloride. A radical initiator, for example, azobisisobutyronitrile (AIBN), is added. The reaction mixture is heated to reflux, and chlorine gas is bubbled through the solution while being irradiated with a UV lamp. The reaction is monitored by gas chromatography (GC) until the starting material is consumed. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield 2-(trichloromethyl)pyridine.

Synthesis of 2-(Trifluoromethyl)pyridine

The trichloromethyl group is converted to a trifluoromethyl group via a halogen exchange reaction.

Reaction:

Procedure:

The fluorination of 2-(trichloromethyl)pyridine can be performed using various fluorinating agents, with hydrogen fluoride (HF) being a common choice in industrial settings.[1] In a laboratory setting, a milder fluorinating agent like antimony trifluoride (SbF3) with a catalytic amount of antimony pentachloride (SbCl5) (Swarts reaction) can be employed.

In a suitable pressure-resistant reaction vessel (e.g., a stainless-steel autoclave), 2-(trichloromethyl)pyridine is mixed with a stoichiometric excess of anhydrous hydrogen fluoride or a mixture of SbF3 and a catalytic amount of SbCl5. The vessel is sealed, and the mixture is heated. The reaction temperature and pressure are critical parameters and need to be carefully controlled. Typical conditions can range from 150°C to 250°C and pressures from 5 to 1200 psig.[1] The reaction progress can be monitored by analyzing aliquots of the reaction mixture. After the reaction is complete, the vessel is cooled, and the excess HF is carefully vented. The reaction mixture is then poured onto ice and neutralized with a base (e.g., potassium hydroxide). The organic product is extracted with a suitable solvent (e.g., dichloromethane), and the organic layer is dried over anhydrous sodium sulfate. The solvent is evaporated, and the resulting 2-(trifluoromethyl)pyridine is purified by distillation.

Synthesis of 6-Bromo-2-(trifluoromethyl)pyridine

The regioselective bromination of 2-(trifluoromethyl)pyridine at the 6-position is a crucial step.

Reaction:

Procedure:

One effective method for the selective bromination at the 6-position is through directed ortho-lithiation followed by quenching with a bromine source.[2]

To a solution of 2-(trifluoromethyl)pyridine in an anhydrous ethereal solvent (e.g., tetrahydrofuran or diethyl ether) at a low temperature (-78 °C) under an inert atmosphere (e.g., argon), a strong lithium base such as n-butyllithium is added dropwise. The reaction mixture is stirred at this temperature for a period to allow for the formation of the lithiated intermediate. A solution of an electrophilic bromine source, such as N-bromosuccinimide (NBS) or bromine, in the same solvent is then added slowly to the reaction mixture. The reaction is allowed to warm to room temperature and then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 6-bromo-2-(trifluoromethyl)pyridine.

Synthesis of this compound

The final step is the introduction of the cyano group.

Reaction:

Procedure (Rosenmund-von Braun reaction):

In a sealed tube or a flask equipped with a reflux condenser under an inert atmosphere, 6-bromo-2-(trifluoromethyl)pyridine is mixed with copper(I) cyanide in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The mixture is heated to a high temperature (typically in the range of 150-200 °C) for several hours. The reaction progress is monitored by thin-layer chromatography (TLC) or GC. Upon completion, the reaction mixture is cooled to room temperature and poured into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude this compound is then purified by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes typical yields for analogous reactions found in the literature. It is important to note that the yields for the specific synthesis of this compound may vary depending on the exact reaction conditions and scale.

| Reaction Step | Starting Material | Product | Reagents and Conditions | Typical Yield (%) |

| Chlorination | 2-Picoline | 2-(Trichloromethyl)pyridine | Cl2, AIBN, CCl4, reflux | 70-85 |

| Fluorination | 2-(Trichloromethyl)pyridine | 2-(Trifluoromethyl)pyridine | HF, catalyst, high T & P | 60-80 |

| Bromination | 2-(Trifluoromethyl)pyridine | 6-Bromo-2-(trifluoromethyl)pyridine | n-BuLi, THF, -78°C; then NBS | 50-70 |

| Cyanation | 6-Bromo-2-(trifluoromethyl)pyridine | This compound | CuCN, DMF, 150-200°C | 60-80 |

Visualization of the Synthetic Workflow

The overall synthetic pathway from 2-picoline to this compound is depicted in the following workflow diagram.

Caption: Synthetic workflow for this compound.

Alternative Synthetic Route: The Sandmeyer Reaction

An alternative and well-established method for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction.[3] This would involve the following sequence starting from 2-(trifluoromethyl)pyridine:

-

Nitration: Introduction of a nitro group at the 6-position of 2-(trifluoromethyl)pyridine.

-

Reduction: Reduction of the nitro group to an amine to form 6-amino-2-(trifluoromethyl)pyridine. This compound is commercially available, which could make this route attractive.[4]

-

Diazotization and Cyanation (Sandmeyer Reaction): Conversion of the amino group to a diazonium salt, followed by reaction with a cyanide source, typically copper(I) cyanide, to yield the final product.[3]

The workflow for this alternative route is presented below.

Caption: Alternative synthetic route via the Sandmeyer reaction.

This technical guide provides a foundational understanding of the synthesis of this compound from 2-picoline. The provided protocols and data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and agrochemical development. The choice of synthetic route will depend on factors such as available starting materials, scale of the reaction, and safety considerations.

References

Chapter 1: The Challenge of Direct Electrophilic Trifluoromethylation

An In-Depth Technical Guide to the Trifluoromethylation of 2-Cyanopyridine: Strategies and Protocols

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the methodologies for the trifluoromethylation of 2-cyanopyridine. Given the significant electron-deficient nature of the 2-cyanopyridine ring system, direct electrophilic C-H trifluoromethylation is exceptionally challenging. This document focuses on the prevailing and most effective strategies that leverage pyridine ring activation to achieve this transformation, alongside a discussion of alternative radical-based methods.

The trifluoromethyl (-CF₃) group is a cornerstone in modern medicinal chemistry, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity. However, its installation onto electron-deficient aromatic systems like pyridine is a formidable synthetic challenge. The pyridine nitrogen acts as an electron sink, deactivating the ring towards electrophilic aromatic substitution. This effect is compounded by the presence of a strongly electron-withdrawing cyano (-CN) group at the C2 position, which further reduces the nucleophilicity of the C-H bonds.

Consequently, direct attack by an electrophilic trifluoromethylating agent ("CF₃⁺") is energetically unfavorable, leading to low or no yield under standard conditions. Successful strategies, therefore, must first enhance the ring's reactivity through a temporary activation step.

The Chemical Reactivity of Trifluoromethylpyridines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (-CF3) group onto a pyridine ring profoundly alters its chemical reactivity and physical properties, making trifluoromethylpyridines a cornerstone in modern medicinal chemistry and agrochemical development. The strong electron-withdrawing nature of the -CF3 group significantly influences the electron density of the pyridine ring, enhancing its susceptibility to certain reactions while deactivating it towards others. This guide provides a comprehensive overview of the chemical reactivity of trifluoromethylpyridines, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in their synthetic endeavors.

Synthesis of Trifluoromethylpyridines

The preparation of trifluoromethylpyridines can be broadly categorized into three main strategies: halogen exchange, cyclocondensation reactions using trifluoromethylated building blocks, and direct trifluoromethylation.

Halogen Exchange (Halex) Reactions

One of the most common industrial methods for synthesizing trifluoromethylpyridines involves the fluorination of trichloromethylpyridines. This is typically achieved by reacting a (trichloromethyl)pyridine with hydrogen fluoride (HF) or other fluorinating agents.[1] Key intermediates, such as 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) and 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), are often produced via this route.[2]

Table 1: Synthesis of Trifluoromethylpyridines via Halogen Exchange

| Starting Material | Product | Reagents & Conditions | Yield (%) | Reference |

| 2,3-Dichloro-5-(trichloromethyl)pyridine | 2,3-Dichloro-5-(trifluoromethyl)pyridine | Anhydrous HF, HgO, -20°C to 35°C, 22 h | >98% selectivity | [No specific citation found for this exact protocol] |

| 2-Chloro-5-(trichloromethyl)pyridine | 2-Chloro-5-(trifluoromethyl)pyridine | Anhydrous KF, CTAB, DMSO, reflux, 5-7 h | Not specified | [3] |

| 3-Methylpyridine (multi-step) | 2-Chloro-5-(trifluoromethyl)pyridine | 1. N-oxidation, 2. Benzoyl chloride, 3. Cl2, 4. KF/CTAB | Not specified | [3] |

Caution: Anhydrous hydrogen fluoride is extremely corrosive and toxic. This reaction should only be performed by trained personnel in a specialized chemical fume hood with appropriate personal protective equipment.

-

To a polyethylene reactor, add 106.16 g (0.4 mol) of 2,3-dichloro-5-trichloromethylpyridine and 180 g (9 mol) of anhydrous hydrogen fluoride.

-

Control the temperature at –20 °C and slowly add mercuric oxide over 3 hours, ensuring the reaction temperature does not exceed 35 °C.

-

Stir the reaction for approximately 22 hours until the system appears gray-white.

-

Filter the reaction mixture.

-

Neutralize the filtrate with sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Dry the organic layer with anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain 2,3-dichloro-5-trifluoromethylpyridine.

Cyclocondensation Reactions

This "bottom-up" approach involves constructing the pyridine ring from smaller, trifluoromethyl-containing building blocks. Common starting materials include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[2] This method offers great flexibility in introducing various substituents onto the pyridine ring.

Table 2: Synthesis of Trifluoromethylpyridines via Cyclocondensation

| CF3 Building Block | Co-reactant | Product | Reagents & Conditions | Yield (%) | Reference |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | 3-Methylbutanal | Intermediate for Dithiopyr/Thiazopyr | Not specified | Not specified | [2] |

| (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one | Various | Substituted 6-(trifluoromethyl)pyridines | Not specified | Not specified | [2] |

Detailed protocols for cyclocondensation reactions are highly substrate-specific. However, a general workflow can be described:

-

In a suitable solvent, combine the trifluoromethyl-containing building block and the co-reactant (e.g., an enamine or an aldehyde/ketone with a source of ammonia).

-

A catalyst, often a Lewis or Brønsted acid, may be added.

-

The reaction mixture is typically heated to promote cyclization and dehydration.

-

Upon completion, the reaction is worked up by quenching, extraction, and purification by chromatography or crystallization.

Caption: Primary synthetic routes to trifluoromethylpyridines.

Nucleophilic Aromatic Substitution (SNAr)

The potent electron-withdrawing effect of the trifluoromethyl group, combined with the inherent electron deficiency of the pyridine ring, makes trifluoromethylpyridines highly susceptible to nucleophilic aromatic substitution (SNAr). Halogen atoms, particularly at the 2-, 4-, and 6-positions, are readily displaced by a variety of nucleophiles.

The general mechanism involves the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent expulsion of the leaving group restores the aromaticity of the ring.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Table 3: Nucleophilic Aromatic Substitution on Trifluoromethylpyridines

| Substrate | Nucleophile | Reagents & Conditions | Product | Yield (%) | Reference |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Liquid Ammonia | 125-135°C, 2.0-3.5 MPa, 8-15 h | 2-Amino-3-chloro-5-(trifluoromethyl)pyridine | ~90 | [No specific citation found for this exact protocol] |

| 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine | Not specified | Not specified | Not specified | Not specified | [4] |

| 4-(Chloromethyl)-2-fluoropyridine | Morpholine | K2CO3, Acetonitrile, reflux, 12 h | 4-(Morpholinomethyl)-2-fluoropyridine | Not specified | [No specific citation found for this exact protocol] |

| 4-(Chloromethyl)-2-fluoropyridine | Thiophenol | K2CO3, DMF, rt, 2 h | 4-((Phenylthio)methyl)-2-fluoropyridine | Not specified | [No specific citation found for this exact protocol] |

Caution: This reaction is performed at high pressure and temperature and should only be conducted in an appropriate autoclave by trained personnel.

-

In a 5-liter autoclave, charge 1000 g of 2,3-dichloro-5-(trifluoromethyl)pyridine, 1500 g of methanol, and 935 g of liquid ammonia.

-

Seal the autoclave and begin stirring. Heat the mixture to 135 °C. The pressure will rise to approximately 3.5 MPa.

-

Maintain these conditions for 8 hours.

-

Cool the autoclave to 40 °C and carefully vent the excess pressure through an appropriate scrubbing system.

-

Discharge the reaction mixture and remove the methanol by distillation.

-

Wash the residue with water and centrifuge to isolate the product, 2-amino-3-chloro-5-(trifluoromethyl)pyridine.

Electrophilic Aromatic Substitution

In contrast to nucleophilic substitution, the trifluoromethyl group strongly deactivates the pyridine ring towards electrophilic aromatic substitution (EAS). The electron density of the ring is significantly reduced, making it a poor nucleophile. Consequently, EAS reactions on trifluoromethylpyridines are challenging and often require harsh conditions.

When such reactions do occur, the electrophile is directed to the meta-position relative to the trifluoromethyl group, which is the least deactivated position. The formation of pyridine N-oxides can sometimes facilitate electrophilic substitution by increasing the electron density of the ring.[4]

Table 4: Electrophilic Aromatic Substitution on Trifluoromethylpyridines

| Substrate | Reaction Type | Reagents & Conditions | Product | Yield (%) | Reference |

| 3-(Trifluoromethyl)pyridine | Nitration | HNO3, H2SO4 (fuming) | 5-Nitro-3-(trifluoromethyl)pyridine | Low | [General principle, no specific protocol found] |

| 2-Chloro-5-(trifluoromethyl)pyridine | Chlorination | Cl2, FeCl3, 150-170°C, 18 h | 2,3-Dichloro-5-(trifluoromethyl)pyridine | Not specified | [No specific citation found for this exact protocol] |

Caution: Fuming nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care.

-

To a flask cooled in an ice bath, slowly add trifluoromethanesulfonic acid to 68% nitric acid.[5][6]

-

Slowly add the trifluoromethylpyridine substrate to the cooled nitrating mixture.

-

Allow the reaction to stir at room temperature or with gentle heating, monitoring by TLC or GC-MS.

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a base (e.g., NaHCO3 or NaOH solution).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or crystallization.

Direct C-H Trifluoromethylation

Recent advances in synthetic methodology have enabled the direct trifluoromethylation of pyridine rings, bypassing the need for pre-functionalization. These methods often involve radical or organometallic pathways.

One strategy involves the activation of the pyridine as an N-methylpyridinium salt, which then undergoes nucleophilic trifluoromethylation.[7] Another approach utilizes a hydrosilylation reaction to activate the pyridine ring, followed by reaction with an electrophilic trifluoromethyl source like Togni's reagent.

Table 5: Direct C-H Trifluoromethylation of Pyridines

| Substrate | Method | Reagents & Conditions | Product | Yield (%) | Reference |

| Pyridine | N-Methylpyridinium activation | 1. MeI; 2. TFA, Ag2CO3, DMF | 2-(Trifluoromethyl)pyridine | Good | [7] |

| Quinoline | Hydrosilylation activation | 1. PhMeSiH2, B(C6F5)3; 2. Togni Reagent I, DDQ | 3-(Trifluoromethyl)quinoline | Moderate to High | [1] |

-

In a glovebox, to a vial containing tris(pentafluorophenyl)borane (5 mol%), add a solution of quinoline (1.0 equiv) in 1,2-dichloroethane.

-

Add methylphenylsilane (2.0 equiv) and heat the mixture at 65 °C.

-

After the hydrosilylation is complete (monitor by NMR), cool the reaction to 0 °C.

-

Add Togni Reagent I (1.5 equiv) and stir at 0-25 °C.

-

Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 equiv) and stir at 25 °C.

-

Quench the reaction, extract the product, and purify by column chromatography to yield the 3-trifluoromethylated product.

Reactions of the Trifluoromethyl Group

The C-F bond is one of the strongest single bonds in organic chemistry, rendering the trifluoromethyl group exceptionally stable and generally unreactive.[8] However, under certain harsh conditions, the -CF3 group can undergo transformations.

Hydrolysis: The hydrolysis of a trifluoromethyl group to a carboxylic acid is a challenging transformation, particularly on an electron-deficient ring like pyridine. It typically requires forcing conditions, such as strong superacids (e.g., trifluoromethanesulfonic acid) followed by a hydrolytic workup.[9][10] The initial step involves protonation of the fluorine atoms, leading to a carbocationic intermediate that is then attacked by water.[9]

Reduction: The reduction of a trifluoromethyl group is also difficult. Some methods have been developed for the electrochemical reduction of activated trifluoromethyl groups, such as those in trifluoroacetylpyridinium salts, which can generate trifluoromethyl radicals.[11] However, general and high-yielding methods for the reduction of the -CF3 group on a pyridine ring to a -CH3 or -CH2F group are not commonplace.

Table 6: Reactions Involving the Trifluoromethyl Group

| Substrate | Reaction Type | Reagents & Conditions | Product | Yield (%) | Reference |

| Electron-deficient trifluoromethylarenes | Hydrolysis | 1. Trifluoromethanesulfonic acid, CHCl3; 2. H2O workup | Corresponding carboxylic acid | Varies | [9] |

| Trifluoroacetylpyridinium salts | Electrochemical Reduction | Electrochemical cell | Trifluoromethyl radical | Not applicable | [11] |

This guide provides a foundational understanding of the reactivity of trifluoromethylpyridines. The unique electronic properties conferred by the trifluoromethyl group make these compounds versatile substrates for nucleophilic substitution and direct functionalization, while presenting challenges for classical electrophilic substitution. The provided protocols and data serve as a starting point for researchers to explore and exploit the rich chemistry of this important class of molecules in the pursuit of novel pharmaceuticals and agrochemicals.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group has become an indispensable tool in the medicinal chemist's arsenal for optimizing the pharmacological profile of drug candidates. This powerful moiety, though small in size, exerts profound effects on a molecule's physicochemical and biological properties, often transforming a promising lead compound into a successful therapeutic agent. This technical guide provides a comprehensive overview of the multifaceted roles of the trifluoromethyl group in drug design, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

The Physicochemical Impact of Trifluoromethylation

The introduction of a trifluoromethyl group can dramatically alter a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. These changes stem from the unique electronic properties and high bond strength of the carbon-fluorine bonds.

Enhanced Metabolic Stability

One of the most significant advantages of incorporating a CF3 group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[1][2] By replacing a metabolically labile methyl group or hydrogen atom with a trifluoromethyl group, medicinal chemists can effectively block common metabolic pathways, leading to a longer drug half-life and improved bioavailability.[1]

Table 1: Comparative Metabolic Stability of Trifluoromethylated vs. Non-fluorinated Compounds

| Compound/Analog | Key Structural Difference | Half-life (t½) in vitro | Intrinsic Clearance (CLint) | Species |

| Risperidone | Non-fluorinated | Lower | Higher | Human |

| 9-Fluororisperidone | Fluorinated | 16-fold higher | Lower | Human |

| Celecoxib | Trifluoromethylated | Higher | Lower | Human |

| 4'-Fluorocelecoxib | Fluorinated | 4-fold higher | Lower | Human |

| Non-fluorinated indole | CH3 group | 12.35 min | - | Mouse |

| 4-Fluoro-indazole analog | CF3 group | Significantly longer | Lower | Mouse |

Modulation of Lipophilicity

The trifluoromethyl group is highly lipophilic, a property that can significantly influence a drug's ability to cross biological membranes.[2][3] This increased lipophilicity can enhance absorption and distribution, including penetration of the blood-brain barrier.[3] However, the effect of trifluorination on lipophilicity can be complex and is influenced by the overall molecular structure.[4] The lipophilicity is typically quantified by the partition coefficient (logP), with higher values indicating greater lipophilicity.

Table 2: Comparative Lipophilicity of Trifluoromethylated vs. Non-fluorinated Compounds

| Compound/Analog | Key Structural Difference | logP Value |

| Parent cyclobutane | Non-fluorinated | Varies |

| Monofluoromethyl-substituted cyclobutane | CH2F group | Generally lower |

| Difluoromethyl-substituted cyclobutane | CHF2 group | Generally lower |

| Trifluoromethyl-substituted cyclobutane | CF3 group | Generally higher |

| Aliphatic alcohols | CH3 group | Varies |

| α-(Trifluoromethyl) alcohols | CF3 at alpha position | Strongly enhanced |

| β- and γ-(Trifluoromethyl) alcohols | CF3 at beta/gamma position | Barely measurable enhancement |

| δ- and ε-(Trifluoromethyl) alcohols | CF3 at delta/epsilon position | More hydrophilic |

Enhanced Binding Affinity

The strong electron-withdrawing nature of the trifluoromethyl group can modulate the electronic properties of a molecule, leading to more potent and selective interactions with its biological target.[5] This can result in improved binding affinity, which is often measured by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). For example, the inclusion of a CF3 group in the para-position of a phenolic ring was found to increase the potency for inhibiting 5-hydroxytryptamine (5-HT) uptake by 6-fold compared to its non-fluorinated counterpart.[5]

Table 3: Comparative Binding Affinity of Trifluoromethylated vs. Non-fluorinated Compounds

| Compound/Analog | Target | Key Structural Difference | IC50 / Ki Value | Fold Change |

| 5-HT uptake inhibitor | 5-HT transporter | Non-fluorinated | Higher | - |

| para-CF3 analog | 5-HT transporter | Trifluoromethylated | Lower | 6-fold increase in potency |

| Celecoxib | COX-2 | Trifluoromethylated | 0.87 µM (IC50) | - |

| TFM-C (Celecoxib analog) | COX-2 | Additional CF3 group | 205-fold lower activity | 205-fold decrease |

| Androgen receptor binder | Androgen Receptor | Non-fluorinated | Varies | - |

| Trifluoromethylated analog | Androgen Receptor | Trifluoromethylated | 10.8 nM (Ki) | - |

Case Studies: The Trifluoromethyl Group in Action

The strategic use of the trifluoromethyl group is evident in numerous blockbuster drugs. Here, we examine its role in Celecoxib and Sitagliptin.

Celecoxib: Selective COX-2 Inhibition

Celecoxib (Celebrex®) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[6][7] The active site of COX-2 is larger than that of the closely related COX-1 enzyme. The trifluoromethyl group of celecoxib is crucial for its selectivity, as its bulkiness allows it to fit snugly into the larger hydrophobic pocket of COX-2, while sterically hindering its entry into the narrower active site of COX-1.[7] This selective inhibition is responsible for celecoxib's anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[8]

Sitagliptin: Enhanced DPP-4 Inhibition

Sitagliptin (Januvia®) is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[9] The trifluoromethyl group on the triazolopyrazine ring of sitagliptin plays a key role in its high potency and long duration of action.[9] It contributes to the strong binding of the molecule to the active site of the DPP-4 enzyme, effectively preventing the degradation of incretin hormones like GLP-1 and GIP. This leads to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner.

Experimental Protocols

Accurate assessment of the physicochemical and pharmacological properties of trifluoromethylated compounds is crucial for successful drug development. The following are detailed methodologies for key in vitro assays.

In Vitro Microsomal Stability Assay

This assay determines the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which are rich in drug-metabolizing enzymes.[10][11][12]

Materials:

-

Test compound and positive control (e.g., a compound with known metabolic instability)

-

Liver microsomes (human or other species)

-

NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Ice-cold organic solvent (e.g., acetonitrile or methanol) for reaction termination

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

-

Prepare a working solution of the test compound by diluting the stock solution in the assay buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Thaw the liver microsomes on ice and dilute to the desired concentration in phosphate buffer.

-

-

Incubation:

-

In a 96-well plate, add the liver microsome solution.

-

Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold organic solvent. The 0-minute time point serves as the initial concentration baseline.

-

-

Sample Processing and Analysis:

-

Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent drug versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * k, where V is the incubation volume and P is the amount of microsomal protein.

Shake-Flask Method for logP Determination

The shake-flask method is the gold standard for determining the octanol-water partition coefficient (logP) of a compound.[13][14][15]

Materials:

-

Test compound

-

n-Octanol (pre-saturated with water)

-

Water or buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

-

Glass vials with screw caps

-

Shaker or rotator

-

Centrifuge

-

Analytical instrument for concentration determination (e.g., UV-Vis spectrophotometer, HPLC, or LC-MS)

Procedure:

-

Preparation of Phases:

-

To prepare pre-saturated solvents, mix equal volumes of n-octanol and water/buffer in a separatory funnel. Shake vigorously and allow the layers to separate completely.

-

-

Partitioning:

-

Accurately weigh a small amount of the test compound and dissolve it in either the aqueous or n-octanol phase.

-

In a glass vial, add a known volume of the compound solution and a known volume of the other phase. The volume ratio of the two phases should be adjusted based on the expected logP value.

-

Securely cap the vial and shake it for a sufficient time (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.

-

-

Phase Separation:

-

Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

-

-

Concentration Analysis:

-

Carefully withdraw an aliquot from each phase, avoiding cross-contamination.

-

Determine the concentration of the compound in each phase using a suitable and validated analytical method.

-

Data Analysis:

-

Calculate the partition coefficient (P) using the equation: P = [Concentration in n-octanol] / [Concentration in aqueous phase].

-

Calculate the logP value using the equation: logP = log10(P).

Radioligand Receptor Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand that is known to bind to the receptor.[16][17][18]

Materials:

-

Test compound (unlabeled)

-

Radiolabeled ligand (e.g., tritiated or iodinated)

-

Receptor source (e.g., cell membranes expressing the target receptor, tissue homogenates)

-

Assay buffer

-

Wash buffer

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation vials and scintillation fluid

-

Scintillation counter

Procedure:

-

Assay Setup:

-

In a 96-well plate or individual tubes, set up the following in triplicate:

-

Total binding: Receptor preparation + radiolabeled ligand + assay buffer.

-

Non-specific binding: Receptor preparation + radiolabeled ligand + a high concentration of a known unlabeled ligand to saturate the receptors.

-

Competition binding: Receptor preparation + radiolabeled ligand + varying concentrations of the test compound.

-

-

-

Incubation:

-

Incubate the plate/tubes at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well/tube through a glass fiber filter using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Counting:

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding versus the logarithm of the test compound concentration.

-

Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[16]

Conclusion

The trifluoromethyl group is a powerful and versatile tool in medicinal chemistry, offering a means to significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. Its ability to improve metabolic stability, modulate lipophilicity, and increase binding affinity has been instrumental in the development of numerous successful drugs. A thorough understanding of the effects of trifluoromethylation, coupled with robust experimental evaluation, is essential for harnessing the full potential of this "super-substituent" in the design of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. my.clevelandclinic.org [my.clevelandclinic.org]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 12. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 13. LogP / LogD shake-flask method [protocols.io]

- 14. researchgate.net [researchgate.net]

- 15. Setup and validation of shake-flask procedures for the determinationof partition coefficients (log D) from low drug amounts [diposit.ub.edu]

- 16. benchchem.com [benchchem.com]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. giffordbioscience.com [giffordbioscience.com]

Solubility Profile of 6-(Trifluoromethyl)pyridine-2-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 6-(Trifluoromethyl)pyridine-2-carbonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of precise quantitative data in publicly accessible literature, this document combines qualitative information from chemical suppliers with standardized experimental protocols for determining solubility. The guide is intended to offer a practical framework for researchers working with this compound, enabling them to prepare solutions effectively and design experiments with a clear understanding of its solubility properties.

Introduction

This compound, also known as 6-(trifluoromethyl)picolinonitrile, is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The presence of the trifluoromethyl group can enhance lipophilicity, metabolic stability, and binding affinity of target molecules. A thorough understanding of its solubility in various organic solvents is crucial for its application in organic synthesis, purification, and formulation development. This guide outlines its known solubility characteristics and provides detailed methodologies for its empirical determination.

Solubility Data

While specific, experimentally determined quantitative solubility data for this compound in a range of organic solvents is not widely published, qualitative descriptions from various chemical data sources provide a general understanding of its solubility profile. The compound is generally described as soluble in common polar aprotic and some polar protic organic solvents. A calculated value for its solubility in water suggests it is slightly soluble.[1]

The following table summarizes the available qualitative and calculated solubility information.

| Solvent | Formula | Type | Reported Solubility |

| Water | H₂O | Polar Protic | Slightly soluble (3.6 g/L at 25°C, calculated)[1] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble[2] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble[2] |

| Dimethylformamide | (CH₃)₂NC(O)H | Polar Aprotic | Soluble[2] |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble |

Experimental Protocols for Solubility Determination

To obtain precise, quantitative solubility data, standardized experimental protocols are necessary. The following section details a robust method for determining the solubility of this compound in an organic solvent of interest.

Equilibrium Solubility Determination via the Shake-Flask Method and HPLC Analysis

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound. The concentration of the dissolved compound is then accurately measured using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the quantitative solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (HPLC grade)

-

Scintillation vials with screw caps

-

Orbital shaker or shaking incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis) and column

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a scintillation vial. The presence of undissolved solid is essential to ensure equilibrium is reached.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker or shaking incubator set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient duration to allow the system to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vial to stand undisturbed for at least 2 hours to permit the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any remaining solid particles.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Calculate the concentration of the diluted sample using the calibration curve.

-

Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the selected solvent.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

General Synthesis Pathway

This compound is a valuable synthetic intermediate. While multiple synthetic routes exist, a common approach involves the trifluoromethylation of a pyridine precursor followed by cyanation. The diagram below represents a generalized logical relationship in its synthesis.

Conclusion

While quantitative solubility data for this compound in organic solvents remains to be extensively documented in scientific literature, qualitative evidence indicates its solubility in a range of common organic solvents. For research and development purposes, it is imperative that scientists and professionals in the field determine the solubility experimentally under their specific conditions. The detailed protocol provided in this guide offers a reliable and accurate method for achieving this. The continued use of this compound as a critical building block in drug discovery and agrochemical development underscores the importance of a comprehensive understanding of its physicochemical properties, with solubility being a fundamental parameter.

References

Spectroscopic and Synthetic Overview of 6-(Trifluoromethyl)pyridine-2-carbonitrile: A Technical Brief

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Trifluoromethyl)pyridine-2-carbonitrile, a fluorinated heterocyclic compound, holds significant interest as a versatile building block in medicinal chemistry and agrochemical synthesis. The presence of both a trifluoromethyl group and a cyano group on the pyridine ring imparts unique electronic properties and reactivity, making it a valuable synthon for the development of novel bioactive molecules. This technical guide aims to provide a comprehensive overview of the available spectroscopic data and synthetic methodologies for this compound. However, it is important to note that detailed, publicly available experimental spectroscopic data and specific, step-by-step synthesis protocols are currently limited.

Molecular and Physical Properties

Basic chemical and physical properties of this compound are summarized below.

| Property | Value | Source |

| Chemical Formula | C₇H₃F₃N₂ | ChemBK[1] |

| Molecular Weight | 172.11 g/mol | ChemBK[1] |

| CAS Number | 887583-52-0 | |

| Appearance | Colorless to light yellow solid | ChemBK[1] |

| Melting Point | 77-78 °C | ChemBK[1] |

| Boiling Point | 148-149 °C | ChemBK[1] |

| Density | 1.44 g/cm³ | ChemBK[1] |

| Solubility | Soluble in organic solvents such as ethanol, ether, and dimethylformamide. | ChemBK[1] |

Spectroscopic Data

A thorough search of scientific literature and chemical databases did not yield specific, experimentally determined spectroscopic datasets for this compound. While data for structurally related compounds are available, direct NMR (¹H, ¹³C, ¹⁹F), IR, and mass spectrometry data for the title compound could not be located. This section will be updated as authenticated data becomes publicly accessible.

Synthesis Overview

Conceptual Synthetic Pathway

The synthesis of this compound can be conceptualized as a two-stage process starting from a pyridine precursor. This involves the introduction of the trifluoromethyl group, followed by a cyanation step.

Caption: Conceptual synthesis of this compound.

Experimental Protocol

A detailed, step-by-step experimental protocol for the synthesis of this compound is not currently available in the reviewed public literature. The following is a generalized procedure based on the conceptual pathway:

-

Trifluoromethylation: 2-Pyridinethione is reacted with a trifluoromethylating agent, such as trifluoromethylmagnesium iodide (often referred to as a Ruppert-Prakash reagent precursor), in a suitable anhydrous solvent under an inert atmosphere. This reaction is expected to form the corresponding 6-(trifluoromethyl)pyridine lithium salt intermediate.

-

Cyanation: The intermediate lithium salt is then treated with a cyanide source, such as hydrocyanic acid or another suitable cyanating agent, to introduce the carbonitrile group at the 2-position of the pyridine ring, yielding the final product, this compound.

Note: This generalized protocol lacks specific details regarding reaction times, temperatures, concentrations, work-up procedures, and purification methods, which would be essential for practical application.

Applications in Research and Development

The trifluoromethyl group is a key pharmacophore in modern drug discovery, known to enhance metabolic stability, binding affinity, and cell membrane permeability of molecules. The cyano group is a versatile functional handle that can be transformed into various other functionalities, such as amines, amides, and carboxylic acids. Consequently, this compound is a valuable intermediate for the synthesis of a wide range of substituted pyridines for evaluation in drug discovery programs and for the development of new agrochemicals.

Conclusion

While this compound is a commercially available and synthetically important compound, there is a notable lack of detailed, publicly accessible spectroscopic and synthetic data. The information provided herein represents a summary of the currently available information. Researchers and scientists are encouraged to perform their own analytical characterization upon acquiring this compound and to consult proprietary databases or synthetic chemistry services for more detailed procedural information. As new research is published, this technical guide will be updated to reflect the latest findings.

References

An In-depth Technical Guide to 6-(Trifluoromethyl)pyridine-2-carbonitrile for Researchers and Drug Development Professionals

Introduction: 6-(Trifluoromethyl)pyridine-2-carbonitrile is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The incorporation of the trifluoromethyl group (CF3) into the pyridine scaffold imparts unique physicochemical properties that can enhance the potency, metabolic stability, and bioavailability of bioactive molecules. This technical guide provides a comprehensive overview of this compound, including its commercial availability, physical and chemical properties, synthesis, and its application in the development of therapeutic agents, with a specific focus on its role as a key intermediate in the synthesis of the androgen receptor inhibitor, apalutamide.

Commercial Suppliers and Physical Properties

This compound is readily available from a variety of commercial chemical suppliers. Researchers can source this compound from vendors specializing in building blocks for pharmaceutical and agrochemical research.

Table 1: Commercial Suppliers of this compound

| Supplier Name |

| Amadis Chemical Co., Ltd. |

| Capot Chemical Co., Ltd. |

| Shanghai Fuxin Pharmaceutical Co., Ltd. |

| Neostar United (Changzhou) Industrial Co., Ltd. |

| Nanjing Finechem Holding Co.,Limited |

A summary of the key physical and chemical properties of this compound is provided below. These properties are essential for its handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 887583-52-0 |

| Molecular Formula | C₇H₃F₃N₂ |

| Molecular Weight | 172.11 g/mol |

| Appearance | White to off-white solid |

| Melting Point | ~70-80 °C |

| Boiling Point | ~220-230 °C (at normal pressure) |

| Density | ~1.3-1.4 g/cm³ |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform); low solubility in water. |

Synthesis of this compound

A general synthetic route to this compound involves a two-step process starting from 2-pyridinethione. The first step introduces the trifluoromethyl group, followed by a cyanation reaction.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 6-(Trifluoromethyl)pyridine-2-thione

-

Materials: 2-Pyridinethione, trifluoromethylating agent (e.g., trifluoromethyltrimethylsilane with a fluoride source, or a Ruppert-Prakash reagent), suitable solvent (e.g., tetrahydrofuran, dichloromethane).

-

Procedure:

-

In a flame-dried, inert-atmosphere flask, dissolve 2-pyridinethione in the chosen anhydrous solvent.

-

Cool the solution to the appropriate temperature (typically 0 °C or below).

-

Slowly add the trifluoromethylating agent to the reaction mixture.

-

Allow the reaction to stir at the specified temperature for the required duration, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

-

Extract the product with an organic solvent, dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography, to yield 6-(trifluoromethyl)pyridine-2-thione.

-

Step 2: Synthesis of this compound

-

Materials: 6-(Trifluoromethyl)pyridine-2-thione, a cyanating agent (e.g., copper(I) cyanide, potassium cyanide), a suitable solvent (e.g., dimethylformamide, N-methyl-2-pyrrolidone).

-

Procedure:

-

In a suitable reaction vessel, combine 6-(trifluoromethyl)pyridine-2-thione and the cyanating agent in the chosen solvent.

-

Heat the reaction mixture to the required temperature and stir for the specified time, monitoring the reaction progress.

-

After the reaction is complete, cool the mixture to room temperature.

-

Perform an appropriate aqueous work-up, which may involve quenching with a solution of ferric chloride or another cyanide-scavenging agent.

-

Extract the product into an organic solvent.

-

Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure and purify the resulting crude product, for example, by recrystallization or column chromatography, to obtain pure this compound.

-

Application in Drug Development: Synthesis of Apalutamide

This compound is a crucial precursor for the synthesis of apalutamide, a non-steroidal androgen receptor (AR) inhibitor used in the treatment of prostate cancer. The synthesis involves the conversion of the nitrile to an isothiocyanate, followed by reaction with a substituted aniline derivative.

Experimental Workflow: Synthesis of Apalutamide from a this compound Derivative

The following diagram illustrates the key steps in the synthesis of apalutamide starting from a derivative of this compound.

Caption: Synthetic workflow for Apalutamide.

Experimental Protocol: Synthesis of Apalutamide

Step 1: Synthesis of 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile

-

Materials: 5-Amino-3-(trifluoromethyl)picolinonitrile, thiophosgene, a suitable solvent system (e.g., dichloromethane and water).

-

Procedure:

-

In a well-ventilated fume hood, dissolve 5-amino-3-(trifluoromethyl)picolinonitrile in a biphasic solvent system of dichloromethane and water.

-

Cool the mixture in an ice bath.

-

Slowly add thiophosgene to the stirred reaction mixture.

-

Continue stirring at a low temperature for several hours until the reaction is complete, as monitored by TLC or LC-MS.

-